DL-Leucylglycylglycine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036229 | |
| Record name | Leucylglycylglycine | |
| Source | EPA DSSTox | |
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Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |
| Record name | Leucylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(N-DL-Leucylglycyl)glycine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |
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| Record name | NSC523307 | |
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| Record name | NSC118380 | |
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| Record name | DL-Leucylglycylglycine | |
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| Record name | Leucylglycylglycine | |
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| Record name | N-(N-DL-leucylglycyl)glycine | |
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| Record name | DL-Leucylglycylglycine | |
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Advanced Synthetic Methodologies and Stereochemical Considerations
Stereoselective Synthesis of D-Amino Acids for Peptide Incorporation
The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the stability of peptide-based therapeutics against enzymatic degradation. nih.gov The synthesis of these non-natural amino acids in an optically pure form is therefore a critical first step. Enantioselective synthesis offers a direct pathway to a specific stereoisomer, avoiding the need for resolving a racemic mixture. nih.gov
Modern synthetic chemistry has developed powerful catalytic methods to produce enantiomerically pure amino acids. These methods often rely on chiral catalysts that create a stereochemically defined environment for the reaction, preferentially forming one enantiomer over the other.
One prominent strategy is chiral phase-transfer catalysis (PTC) . This technique involves the alkylation of an achiral glycine (B1666218) Schiff base ester using a chiral phase-transfer catalyst. organic-chemistry.orgacs.org Catalysts derived from Cinchona alkaloids are frequently used due to their low cost and effectiveness. acs.org Structurally well-defined C2-symmetric chiral quaternary ammonium (B1175870) salts have also been shown to catalyze highly enantioselective alkylations, providing access to a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.org For the synthesis of D-leucine, a suitable alkyl halide would be used to introduce the isobutyl side chain, with the chiral catalyst directing the reaction to yield the desired D-enantiomer. Another approach involves the cinchona alkaloid-catalyzed aza-Henry reaction, which can be used to synthesize D-α-amino amides from aliphatic aldehydes. nih.gov
Table 1: Overview of Enantioselective Catalytic Methods
| Catalytic System | Description | Key Features |
|---|---|---|
| Chiral Phase-Transfer Catalysis (PTC) | Uses a chiral catalyst (e.g., from Cinchona alkaloids or C2-symmetric ammonium salts) to transfer a reactant between two immiscible phases, enabling enantioselective alkylation of a glycine substrate. organic-chemistry.orgacs.org | High enantioselectivity, operational simplicity, versatility for various side chains. |
| Ammonium Salt Catalysis | Employs chiral ammonium salts, such as Maruoka's spirocyclic binaphthyl-based catalysts, for asymmetric reactions like α-halogenation of amino acid precursors. nih.gov | High levels of enantioselectivity, applicable to the synthesis of functionalized amino acid derivatives. nih.gov |
| Cinchona Alkaloid-Catalyzed Reactions | Utilizes natural product-derived catalysts for reactions like the aza-Henry reaction to produce chiral amino acid precursors. nih.gov | Access to specific D-α-amino amides, useful in peptide synthesis. nih.gov |
The Overman rearrangement is a powerful and reliable chemical reaction for converting allylic alcohols into allylic amines with high stereoselectivity. organic-chemistry.orgwikipedia.org This reaction is technically a drugfuture.comdrugfuture.com-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523), which proceeds through a concerted, chair-like transition state, analogous to the Claisen rearrangement. organic-chemistry.orgnrochemistry.com
The significance of this rearrangement lies in its ability to produce allylic amines, which are valuable precursors for synthesizing unnatural amino acids. organic-chemistry.orgwikipedia.org The process begins with the reaction of an allylic alcohol with trichloroacetonitrile (B146778) to form an allylic trichloroacetimidate intermediate. This intermediate then undergoes the key drugfuture.comdrugfuture.com-sigmatropic rearrangement, often induced by heat or a metal catalyst (e.g., Pd(II) or Hg(II) salts), to yield an allylic trichloroacetamide (B1219227). wikipedia.org This product can subsequently be hydrolyzed to the corresponding allylic amine, which can be further transformed into the target D-amino acid. The use of chiral catalysts can render the rearrangement enantioselective, providing a direct route to chiral D-amino acids. organic-chemistry.orgnumberanalytics.com
Table 2: Key Stages of the Overman Rearrangement for Amino Acid Synthesis
| Stage | Description | Purpose |
|---|---|---|
| 1. Imidate Formation | An allylic alcohol reacts with trichloroacetonitrile, often with a catalytic amount of base, to form an allylic trichloroacetimidate. organic-chemistry.org | To create the necessary precursor for the sigmatropic rearrangement. |
| 2. drugfuture.comdrugfuture.com-Sigmatropic Rearrangement | The imidate undergoes a thermal or metal-catalyzed rearrangement to form an allylic trichloroacetamide. wikipedia.org | To achieve a 1,3-transposition of the alcohol and amine functionalities, forming a C-N bond. organic-chemistry.org |
| 3. Hydrolysis | The resulting trichloroacetamide is hydrolyzed under basic conditions to yield the free allylic amine. nrochemistry.com | To liberate the amine for further conversion into the final amino acid. |
Solid-Phase Peptide Synthesis (SPPS) Techniques for D-Leucylglycylglycine
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the workhorse of modern peptide synthesis. nih.gov The technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids in the C-to-N direction. nih.gov
The synthesis of D-Leucylglycylglycine via SPPS would proceed as follows:
Resin Loading: The first amino acid, glycine, is covalently attached to a solid support, typically a Rink amide resin for producing a C-terminal amide or a Wang resin for a C-terminal acid. pacific.edu
Deprotection: The N-terminus of the resin-bound glycine is protected with an acid-labile group like tert-butyloxycarbonyl (Boc) or, more commonly, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is removed to expose a free amine for the next coupling step. For Fmoc, a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) is used. pacific.edu
Coupling: The second amino acid (glycine) is activated and coupled to the free amine of the resin-bound glycine. The incoming amino acid has its N-terminus protected (e.g., with Fmoc) to prevent polymerization. youtube.com Common coupling reagents include carbodiimides like DCC or activators that form active esters, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). pacific.edu
Iterative Cycles: The deprotection and coupling steps are repeated. After coupling the second glycine, the Fmoc group is removed, and the final amino acid, Fmoc-D-leucine, is coupled to the growing peptide chain. pacific.edu
Cleavage and Final Deprotection: Once the sequence is complete, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups. pacific.edu The crude peptide is then precipitated, often with cold diethyl ether, and purified. pacific.edu
Table 3: SPPS Cycle for D-Leucylglycylglycine (Fmoc/tBu Strategy)
| Step | Action | Reagents | Result |
|---|---|---|---|
| 1 | Load first Glycine | Fmoc-Gly-OH, Resin (e.g., Rink Amide) | Fmoc-Gly-Resin |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | H₂N-Gly-Resin |
| 3 | Couple second Glycine | Fmoc-Gly-OH, HBTU, DIPEA | Fmoc-Gly-Gly-Resin |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF | H₂N-Gly-Gly-Resin |
| 5 | Couple D-Leucine | Fmoc-D-Leu-OH, HBTU, DIPEA | Fmoc-D-Leu-Gly-Gly-Resin |
| 6 | Final Fmoc Deprotection | 20% Piperidine in DMF | H₂N-D-Leu-Gly-Gly-Resin |
| 7 | Cleavage from Resin | TFA, Water, TIPS | Crude D-Leucylglycylglycine |
Solution-Phase Peptide Synthesis (LPPS) Approaches for D-Leucylglycylglycine
Before SPPS became dominant, peptides were synthesized entirely in solution, a method known as Liquid-Phase or Solution-Phase Peptide Synthesis (LPPS). nih.govslideshare.net While often more labor-intensive due to the need for purification of the intermediate peptide after each coupling step, LPPS is still valuable, particularly for large-scale synthesis of shorter peptides. mdpi.com
Emil Fischer's pioneering work at the beginning of the 20th century laid the foundation for peptide chemistry. nih.govnih.gov His method involved the formation of a peptide bond by reacting an α-chloro or α-bromo acyl chloride with an amino acid ester. drugfuture.com To synthesize a tripeptide like D-Leucylglycylglycine, the process would be iterative:
Glycylglycine (B550881) would first be synthesized by reacting chloroacetyl chloride with glycine ethyl ester to form chloroacetylglycine ethyl ester. The chlorine would then be replaced by an amino group (e.g., using ammonia) and the ester hydrolyzed.
The resulting dipeptide would be converted back into an acid chloride and reacted with the next amino acid ester.
This method is largely of historical importance today, as the harsh conditions required for forming the acid chloride can lead to racemization and other side reactions. drugfuture.com
To overcome the problems of racemization and unwanted side reactions, more controlled methods using protecting groups were developed. The phthalyl method is a classic example where the amino group of an amino acid is protected as a phthalimide. acs.orgorganic-chemistry.org This protection serves two purposes: it prevents the amino group from reacting out of turn, and it activates the carboxyl group for the subsequent coupling reaction.
A key investigation demonstrated that this method could be used to prepare optically pure peptide derivatives. acs.org The synthesis involves:
Protection: The N-terminal amino acid (D-leucine) is protected by reacting it with phthalic anhydride, often by fusion at elevated temperatures (e.g., 145-150°C), to form phthaloyl-D-leucine. This step was shown to proceed without significant racemization. acs.org
Activation: The phthaloyl-D-leucine is converted to its more reactive acid chloride using a reagent like thionyl chloride. This activation was also found to preserve the stereochemical integrity of the amino acid. acs.org
Coupling: The phthaloyl-D-leucyl chloride is then coupled with the next amino acid in the sequence (glycine), which typically has its carboxyl group protected as an ester (e.g., glycine ethyl ester).
Iteration and Deprotection: For a tripeptide, the resulting phthaloyl-dipeptide ester would be hydrolyzed, converted to the acid chloride, and coupled with another glycine ester. The final phthaloyl group is typically removed using hydrazine (B178648) to release the free N-terminus of the peptide. acs.org
Table 4: Features of the Phthalyl Method in Peptide Synthesis
| Feature | Description |
|---|---|
| N-Terminal Protection | The amino group is protected as a phthalimide, which is stable to the conditions needed for acid chloride formation. organic-chemistry.org |
| Racemization Control | Careful studies have shown that both the protection and activation steps can be performed without significant loss of optical purity. acs.org |
| Improved Procedure | An improved method involves acylating an amino acid ester followed by mild acid hydrolysis to yield the phthaloyl dipeptide, offering good yields. acs.org |
| Deprotection | The phthaloyl group is cleaved using hydrazine, a method that is effective but requires careful purification to remove byproducts. acs.org |
Fragment Condensation Strategies in D-Leucylglycylglycine Synthesis
Fragment condensation is an advanced strategy in peptide synthesis where pre-synthesized, protected peptide segments are coupled together. This approach contrasts with the more common stepwise solid-phase peptide synthesis (SPPS), where amino acids are added one by one to a growing chain. For a tripeptide like D-Leucylglycylglycine, fragment condensation can offer advantages by minimizing cumulative side reactions and simplifying the purification of the final product compared to the stepwise synthesis of a potentially challenging sequence. nih.gov
The synthesis can be approached by coupling two fragments in a [1+2] or a [2+1] strategy. The choice depends on factors such as the solubility of the fragments and the potential for side reactions, particularly racemization at the C-terminal residue of the activated fragment.
[1+2] Strategy: This involves the coupling of a protected D-Leucine derivative with a dipeptide, Glycylglycine. The D-Leucine would have its N-terminus protected (e.g., with Fmoc or Boc) and its C-terminal carboxyl group activated for coupling.
[2+1] Strategy: This method involves synthesizing the dipeptide D-Leucylglycine first and then coupling it with a protected Glycine residue. A significant challenge in this approach is the risk of racemization of the glycine residue at the point of activation, though this is not a concern for the achiral glycine, making this a viable route.
The coupling reaction itself requires an activating agent to convert the C-terminal carboxylic acid of one fragment into a reactive species that can readily form an amide bond with the free N-terminus of the other fragment. This is often performed in solution or on a solid support. nih.govspringernature.com For instance, a protected D-Leucylglycine fragment can be coupled with a resin-bound glycine, followed by cleavage from the resin to yield the final tripeptide. nih.gov
Table 1: Potential Fragment Condensation Strategies for D-Leucylglycylglycine
| Strategy | N-Terminal Fragment | C-Terminal Fragment | Key Considerations |
| [2+1] Coupling | Protecting Group-D-Leu-Gly-OH | H-Gly-O-Resin or H-Gly-O-Ester | Activation of the Glycine residue in the dipeptide carries a risk of epimerization for chiral amino acids, but not for achiral Glycine. |
| [1+2] Coupling | Protecting Group-D-Leu-OH | H-Gly-Gly-O-Resin or H-Gly-Gly-O-Ester | Activation of a single amino acid (D-Leucine) can be more straightforward and easier to control against racemization. |
Purification and Characterization of Synthetic D-Leucylglycylglycine
Following synthesis, the crude peptide must undergo rigorous purification to remove unreacted starting materials, reagents, and by-products. Subsequently, its identity, purity, and stereochemical integrity must be unequivocally confirmed.
Chromatographic Purification Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. nih.govresearchgate.net For D-Leucylglycylglycine, a tripeptide with both a hydrophobic residue (D-Leucine) and hydrophilic character, Reversed-Phase HPLC (RP-HPLC) is the most effective technique. researchgate.nethplc.eu
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically silica (B1680970) chemically modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is used for elution. peptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. peptide.com
The separation is achieved by running a gradient of increasing organic solvent concentration. More hydrophobic components, including the desired peptide, are retained longer on the column and elute later than more polar impurities. Fractions are collected and analyzed, and those containing the pure product are combined and lyophilized to obtain the final peptide as a powder. peptide.com
Table 2: Typical Parameters for RP-HPLC Purification of D-Leucylglycylglycine
| Parameter | Value / Description | Purpose |
| Column | C18, 5-10 µm particle size, wide-pore (300 Å) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. Wide pores are suitable for peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The primary aqueous solvent. TFA acts as an ion-pairing agent. peptide.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | The organic modifier used to elute the peptide from the column. |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes | Gradually increases the mobile phase hydrophobicity to elute compounds based on their affinity for the stationary phase. |
| Flow Rate | Dependent on column diameter (e.g., 1.0 mL/min for analytical scale) | Controls the speed of the separation and influences resolution. |
| Detection | UV detector at 214 nm and 280 nm | The peptide bond absorbs strongly around 214 nm, providing a primary means of detection. |
Spectroscopic and Spectrometric Validation of Enantiomeric Purity
Validation is a two-fold process: first, confirming the correct chemical structure (sequence and mass), and second, verifying the enantiomeric purity of the chiral center.
Structural Confirmation:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. For D-Leucylglycylglycine (C₁₀H₁₉N₃O₄), the expected monoisotopic mass is approximately 245.14 Da. lookchem.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are powerful tools for elucidating the precise structure. acs.orgacs.org
¹H NMR: Provides information on the number and types of protons. The spectrum would show distinct signals for the D-Leucine side chain (isobutyl group), the α-protons of each residue, and the amide (NH) protons.
2D NMR (COSY, TOCSY, HMBC): These experiments establish connectivity. COSY and TOCSY can identify the spin systems of the individual amino acid residues, while HMBC experiments show correlations between protons and carbons over two or three bonds, which is crucial for confirming the sequence of the amino acids in the chain. acs.org
Validation of Enantiomeric Purity: The most critical step for this compound is to verify that the leucine (B10760876) residue is exclusively in the D-configuration and that no racemization occurred during synthesis or purification. This is typically achieved by a multi-step process. digitellinc.comnih.gov
Acid Hydrolysis: The purified tripeptide is completely hydrolyzed into its constituent amino acids (D-Leucine and Glycine) using strong acid (e.g., 6N HCl). cat-online.com
Chiral Chromatography: The resulting amino acid mixture (the hydrolysate) is then analyzed using a chromatographic method capable of separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method. chiraltech.comsigmaaldrich.comnih.gov The column is designed to interact differently with D- and L-enantiomers, resulting in different retention times.
Detection and Quantification: By comparing the chromatogram of the hydrolysate to that of authentic standards of D-Leucine and L-Leucine, the presence of any L-Leucine impurity can be detected and quantified. nih.gov Coupling the chiral HPLC system to a mass spectrometer (LC-MS) provides enhanced sensitivity and specificity. digitellinc.com The method should be sensitive enough to detect even trace amounts (e.g., <0.1%) of the undesired L-enantiomer. nih.gov
Table 3: Techniques for Validation of D-Leucylglycylglycine
| Analysis Type | Technique | Expected Result / Information Gained |
| Molecular Mass | ESI-MS | A primary ion peak corresponding to [M+H]⁺ at m/z ≈ 246.15. |
| Sequence Confirmation | MS/MS | Fragmentation pattern consistent with the D-Leu-Gly-Gly sequence. |
| Structural Confirmation | ¹H and ¹³C NMR | Chemical shifts and coupling constants matching the expected structure. |
| Sequence Confirmation | 2D NMR (HMBC, COSY) | Correlation peaks confirming the covalent bonds and the amino acid order. acs.org |
| Enantiomeric Purity | Chiral HPLC of Hydrolysate | A single peak corresponding to D-Leucine, with no detectable peak at the retention time for L-Leucine. digitellinc.comcat-online.com |
Conformational Analysis and Structural Dynamics of D Leucylglycylglycine
Experimental Conformational Studies
Experimental methods provide direct or indirect measurements of the structural properties of D-Leucylglycylglycine. These techniques probe the peptide's conformation in different states, such as the solid, crystalline state and the dynamic state in solution.
In the crystal lattice, the peptide molecules adopt a specific, repeating arrangement stabilized by intermolecular forces, primarily hydrogen bonds. The conformation observed in the crystal (bond lengths, bond angles, and torsion angles) represents a low-energy state, but it is important to note that this single conformation is heavily influenced by packing forces and may not be the dominant structure in solution. nih.gov Key findings from crystallographic studies of related small peptides reveal zwitterionic forms, with a protonated N-terminus (NH3+) and a deprotonated C-terminus (COO-), and extensive hydrogen-bonding networks involving backbone amide groups, terminal groups, and water molecules if present in the crystal.
Representative Crystallographic Data for Small Peptides
| Parameter | Typical Value/Observation |
|---|---|
| Peptide Bond Length (C-N) | ~1.33 Å |
| Peptide Bond Configuration | Typically trans (ω ≈ 180°) |
| Backbone Torsion Angles (φ, ψ) | Defines the specific backbone conformation (e.g., extended, turn-like) |
| Hydrogen Bonding | Extensive intermolecular H-bonds define the crystal packing |
| Molecular Form | Zwitterionic (N-terminus protonated, C-terminus deprotonated) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure and dynamics of peptides in solution, providing an averaged picture of the conformational ensemble. nih.gov For D-Leucylglycylglycine, ¹H NMR provides a wealth of information.
Chemical Shifts: The precise resonance frequency (chemical shift) of each proton is sensitive to its local electronic environment. For instance, the chemical shifts of the α-protons can provide clues about the secondary structure. hmdb.cahmdb.ca
³J Coupling Constants: The coupling constant between the amide proton (NH) and the α-proton (CαH), denoted as ³J(HNHα), is related to the backbone torsion angle phi (φ) through the Karplus equation. acs.org Measuring these coupling constants can provide estimates for the possible range of φ angles sampled by the peptide in solution.
Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining distance restraints used in structure calculations. youtube.com
For a small and flexible peptide like D-Leucylglycylglycine, sharp NMR signals are expected, but the measured parameters will represent an average over many rapidly interconverting conformations. nih.govnih.gov
Typical ¹H NMR Chemical Shifts for Residues in a Leu-Gly-Gly Context (in D₂O)
| Residue | Proton(s) | Approximate Chemical Shift (ppm) |
|---|---|---|
| Leucine (B10760876) (Leu) | α-H | ~3.7 |
| β-H₂ | ~1.7 | |
| γ-H | ~1.6 | |
| δ-H₆ | ~0.9 | |
| Glycine-1 (Gly) | α-H₂ | ~3.8-3.9 |
| Glycine-2 (Gly) | α-H₂ | ~3.7-3.8 |
Note: Values are approximate and can vary with pH, temperature, and solvent. The two non-equivalent protons of the glycine (B1666218) CH₂ group may have slightly different chemical shifts. researchgate.netchemicalbook.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the absorption of the peptide backbone amides. The shape and magnitude of the spectrum are highly sensitive to the peptide's secondary structure. creative-proteomics.comnih.gov
α-Helix: Characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
β-Sheet: Shows a single negative band around 217 nm and a positive band near 195 nm.
Random Coil/Disordered: Typically exhibits a strong negative band below 200 nm and very low ellipticity above 210 nm. youtube.com
For D-Leucylglycylglycine, a small, unconstrained tripeptide, the CD spectrum in an aqueous buffer is expected to be characteristic of a disordered or random coil conformation, reflecting the high degree of flexibility and the absence of stable, repeating secondary structures. nih.govresearchgate.net
Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil | Variable (~212) | ~195 |
FTIR spectroscopy measures the vibrations of molecular bonds. nih.gov In peptide analysis, the amide I band (located between 1600 and 1700 cm⁻¹) is particularly informative. This band arises mainly from the C=O stretching vibration of the peptide backbone. mdpi.com The exact frequency of this vibration is sensitive to the hydrogen-bonding pattern of the C=O group, which in turn is determined by the secondary structure. researchgate.net
α-Helix: ~1650–1660 cm⁻¹
β-Sheet: ~1620–1640 cm⁻¹ (often with a minor higher frequency component ~1690 cm⁻¹ for antiparallel sheets)
Random Coil: ~1640–1650 cm⁻¹
Analysis of the amide I band of D-Leucylglycylglycine in solution would likely show a broad peak centered in the 1640–1650 cm⁻¹ region, consistent with a heterogeneous ensemble of disordered conformations. wiley.comnih.gov
Amide I Band Frequencies for Common Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1660 |
| β-Sheet | 1620 - 1640 |
| Random Coil / Disordered | 1640 - 1650 |
| β-Turn | 1660 - 1685 |
Computational Conformational Analysis
Computational methods are essential for interpreting experimental data and providing a dynamic model of peptide behavior. nih.gov These techniques allow for the exploration of the potential energy surface of the molecule, revealing the relative stabilities of different conformations and the pathways for interconversion. nih.gov
Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical motions of atoms and molecules. nih.gov An MD simulation of D-Leucylglycylglycine would involve placing a model of the tripeptide in a simulated box of solvent (e.g., water) and calculating the forces between all atoms using a molecular mechanics force field. Newton's equations of motion are then solved numerically to simulate the movement of each atom over time, typically on the scale of nanoseconds to microseconds. pnas.org
These simulations provide a trajectory of atomic positions, which can be analyzed to:
Explore Conformational Space: Identify the full range of conformations accessible to the peptide at a given temperature.
Determine Free Energy Landscapes: Plot the free energy as a function of key conformational coordinates (like backbone torsion angles) to identify the most stable conformational states (energy minima) and the energy barriers between them.
Analyze Solvation: Understand how interactions with water molecules (hydrogen bonding, dielectric shielding) influence the peptide's structure and dynamics. nih.govrsc.org
Simulate Spectroscopic Observables: Calculate theoretical NMR or IR spectra from the simulation trajectory for direct comparison with experimental results. rsc.org
For D-Leucylglycylglycine, MD simulations would likely show a highly dynamic system, rapidly transitioning between multiple extended and partially folded conformations, confirming the "disordered" picture suggested by spectroscopic methods.
Quantum Mechanical Calculations of Conformational Landscapes
Quantum mechanical (QM) calculations provide a highly accurate method for exploring the potential energy surface of a molecule, revealing the energies of different conformations. These ab initio methods are foundational for understanding the intrinsic conformational preferences of D-Leucylglycylglycine, independent of environmental factors.
By solving the Schrödinger equation for the peptide's electronic structure, QM methods can determine the dihedral angles (phi, psi, and chi) that correspond to low-energy, stable conformations. The resulting data can be used to generate a Ramachandran plot, which visualizes the sterically allowed and disallowed regions of the peptide backbone's dihedral angles. nih.gov For a peptide containing a D-amino acid, the allowed conformational regions on a Ramachandran plot are distinct from those of a purely L-amino acid peptide.
The free energy landscape (FEL) can be derived from these calculations to illustrate the energy distribution of the peptide's folding states. nih.gov The landscape maps out stable conformational states as energy minima (basins), providing insight into the equilibrium between different folded and unfolded structures. nih.gov
Table 1: Key Outputs of Quantum Mechanical Calculations for Peptide Conformational Analysis
| Calculation Output | Description | Significance for D-Leucylglycylglycine |
| Potential Energy Surface | A map of the peptide's energy as a function of its atomic coordinates. | Identifies the most stable (lowest energy) three-dimensional structures. |
| Optimized Geometries | The specific arrangements of atoms corresponding to energy minima on the potential energy surface. | Provides precise models of stable conformers. |
| Ramachandran Plot Data | Calculation of allowed phi (φ) and psi (ψ) backbone dihedral angles. | Predicts the possible backbone conformations, highlighting the influence of the D-Leucine residue. |
| Free Energy Landscape (FEL) | A plot representing the Gibbs free energy as a function of specific reaction coordinates (e.g., principal components of motion). nih.gov | Reveals the relative stability of different conformational states and the energy barriers between them. nih.gov |
In Silico Modeling of Peptide Folding and Stability
In silico modeling, particularly through molecular dynamics (MD) simulations, serves as a powerful tool for investigating the folding process and conformational stability of peptides over time. nih.gov These simulations model the interactions between all atoms in the peptide and its surrounding environment, providing a dynamic view of its behavior. nih.gov
The process begins with a starting conformation of D-Leucylglycylglycine, which is then placed within a simulated environment, often a box of water molecules to mimic physiological conditions. The system's evolution is calculated in discrete time steps using a molecular mechanics force field, such as CHARMM or GROMACS. nih.govnih.gov
Several analytical techniques are applied to the resulting simulation trajectory to understand the peptide's stability and folding:
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the peptide that is exposed to the solvent. A lower SASA value generally indicates a more compact and stable folded state. nih.gov
Principal Component Analysis (PCA): PCA is a statistical method used to identify the dominant modes of motion within the peptide. It helps to visualize the major conformational changes the peptide undergoes during the simulation. nih.gov
Root Mean Square Deviation (RMSD): This measures the average deviation between the atoms of a simulated conformation and a reference structure, indicating how much the structure changes over time.
Table 2: Common Techniques in In Silico Peptide Modeling
| Technique | Purpose | Information Gained |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Provides insights into folding pathways, conformational flexibility, and dynamic behavior. nih.gov |
| Force Field Application (e.g., CHARMM, GROMACS) | Defines the potential energy of the system, governing interatomic interactions. nih.govnih.gov | Enables the calculation of forces and subsequent movements of atoms in the MD simulation. |
| Solvent Accessible Surface Area (SASA) Analysis | Measures the portion of the peptide's surface that can interact with the solvent. nih.gov | Used to assess the compactness of the peptide's fold; lower values suggest greater stability. nih.gov |
| Principal Component Analysis (PCA) | Reduces the complexity of atomic motions to identify the most significant conformational dynamics. nih.gov | Reveals the essential folding and unfolding motions of the peptide. |
Impact of D-Leucine Configuration on Overall Peptide Conformation
This structural alteration can, however, confer advantages, such as increased resistance to degradation by proteases, which are stereospecific for L-amino acids. nih.gov The change in configuration can disrupt the superstructures of self-assembling peptides, which may influence properties like hydrogel formation. nih.gov In collagen-like peptides, even a subtle substitution of one amino acid for another can lead to a marked decrease in the stability of the triple-helix, illustrating the profound impact of single-residue changes on conformation. nih.gov
Solvent Effects on D-Leucylglycylglycine Conformation
The conformation of a peptide is not static but is heavily influenced by its interaction with the surrounding solvent. nih.gov Solvents can stabilize different conformations by interacting with the peptide's polar and non-polar groups. nih.gov
Theoretical studies on small peptides have shown that backbone polar atoms can interact selectively with solvent molecules depending on the peptide's conformation. nih.gov For D-Leucylglycylglycine, the solvent accessibility of its constituent parts—the D-leucine side chain, the glycine residues, and the peptide backbone—will dictate which conformations are favored in a particular solvent.
In aqueous solutions, conformations that allow for favorable hydrogen bonding between the peptide's carbonyl and amide groups and water molecules will be stabilized. The hydrophobic isobutyl side chain of D-leucine will likely favor being shielded from the aqueous environment, promoting conformations where it is buried or associated with other non-polar groups, if available.
In non-polar solvents, the peptide may adopt conformations that maximize intramolecular hydrogen bonding to satisfy the polar groups of the peptide backbone, as there are no solvent molecules to compete for these interactions.
The dynamic interplay between intramolecular forces and interactions with the solvent shapes the conformational equilibrium of D-Leucylglycylglycine. Computational methods like solvent accessibility calculations can create "solvation maps" that predict which conformations have the most favorable interactions with a given solvent. nih.gov
Biological Activities and Mechanistic Investigations of D Leucylglycylglycine
Enzymatic Substrate and Inhibitor Studies
The presence of a D-leucine residue at the N-terminus makes D-Leucylglycylglycine a specific substrate for certain enzymes and resistant to others, providing insights into enzyme stereospecificity.
Research has shown that D-Leucylglycylglycine can be hydrolyzed by specific peptidases that recognize D-amino acid residues. An aminopeptidase (B13392206) isolated from Bacillus subtilis has been reported to hydrolyze D-Leucylglycylglycine. tdl.orgtdl.org Similarly, early studies identified the presence of a "d-peptidase" in the serum of cancer patients and tumor-bearing rats that specifically acts on this polypeptide. aacrjournals.org
Conversely, the peptide is resistant to enzymes that exhibit strict L-stereospecificity. For instance, the well-characterized protease chymo-trypsin was found to be incapable of hydrolyzing D-Leucylglycylglycine, highlighting its enzymatic specificity. semanticscholar.org
| Enzyme/System | Interaction with D-Leucylglycylglycine | Source |
| d-Peptidase (from cancer serum) | Substrate | aacrjournals.org |
| Aminopeptidase (Bacillus subtilis) | Substrate | tdl.orgtdl.org |
| Chymo-trypsin | No Hydrolysis | semanticscholar.org |
Due to its specific nature, D-Leucylglycylglycine has been employed as a diagnostic substrate in enzyme assays. Its most notable use is for the identification and characterization of d-peptidase activity. In a 1940 study, the polypeptide was used as the specific substrate to detect the presence of d-peptidase in the serum of subjects with cancer, distinguishing it from the activity of other peptidases. aacrjournals.org This application underscores the value of D-amino acid-containing peptides in developing specific assays for enzymes that are otherwise difficult to detect with conventional L-substrates.
Beyond serving as a simple substrate, D-Leucylglycylglycine has been observed to modulate biological processes, including enzyme production. In studies on Clostridium perfringens, the addition of D-Leucylglycylglycine to the culture medium was found to result in the production of alpha-toxin, a key virulence factor. gla.ac.uk This suggests that the peptide can act as a signaling molecule or a specific nutrient that triggers enzymatic pathways involved in toxin synthesis.
Furthermore, the interaction between the peptide and the d-peptidase system shows a modulatory effect. Intravenous injection of the racemic (D,L) peptide into normal animals was found to induce the appearance of d-peptidase in the blood serum. aacrjournals.org In contrast, when administered to a cancerous organism already exhibiting d-peptidase activity, the same treatment led to the disappearance of the enzyme. aacrjournals.org
Cellular Uptake and Transport Mechanisms
The transport of peptides across cell membranes is a critical step for their biological activity. Studies on D-Leucylglycylglycine provide insights into the stereochemical factors governing peptide transport.
The ability of D-Leucylglycylglycine to be utilized by microorganisms implies that it can permeate cellular membranes. In studies involving activated sludge cultures, which contain a diverse population of microorganisms, D-Leucylglycylglycine was utilized as a nutrient source. epa.gov This utilization necessitates the transport of the peptide across the cell walls and membranes of the bacteria within the sludge, indicating that mechanisms exist for its permeation. epa.gov
The transport of peptides into cells is often mediated by specific protein transporters. Research into the uptake of leucyl-glycyl-glycine isomers in lactic acid bacteria has revealed stereospecific interactions with these transport systems. Specifically, it was found that D-Leucylglycylglycine does not act as a competitive inhibitor for the uptake of its L-isomer, L-Leucylglycylglycine. dairy-journal.org This indicates that the cellular transport system for this tripeptide in these bacteria is stereospecific and has a clear preference for the L-form, failing to effectively bind the D-isomer. dairy-journal.org
Influence on Microbial Metabolism and Growth
There is no available scientific literature detailing the specific influence of D-Leucylglycylglycine on microbial metabolism and growth. Research on how microorganisms might utilize or be affected by this particular peptide has not been published in the available databases.
No studies were found that investigate the capacity of microorganisms to use D-Leucylglycylglycine as a nutrient source, such as for carbon or nitrogen. While microorganisms can utilize various peptides, the specific case of D-Leucylglycylglycine has not been documented.
Information regarding the impact of D-Leucylglycylglycine on the production of specific enzymes in bacterial cultures is not available in the current scientific literature. Research has been conducted on how other peptides and nitrogen sources can influence bacterial enzyme expression, but these findings are not specific to D-Leucylglycylglycine.
There are no published studies that delineate the specific metabolic pathways for the degradation of D-Leucylglycylglycine in any microorganism. While bacteria possess peptidases that break down peptides, the specific enzymes and steps involved in catabolizing D-Leucylglycylglycine have not been identified.
Interactions with Biomolecules and Biological Systems
Role in Complex Biological Processes
Involvement in Signaling Pathways
While specific signaling pathways directly modulated by D-Leucylglycylglycine have not been extensively documented, the activities of its components, L-leucine and glycine (B1666218), as well as related dipeptides, offer insights into its potential roles. L-leucine is a well-established activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. agriculturejournals.cznih.gov Leucine's influence on the mTOR pathway is crucial for coordinating protein synthesis with nutrient availability. nih.gov
Studies on the dipeptide Gly-Leu have indicated its ability to promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway. agriculturejournals.czagriculturejournals.cz This suggests that small peptides containing leucine (B10760876) can retain the signaling capabilities of the free amino acid. Given that D-amino acid-containing peptides can interact with biological targets, it is plausible that D-Leucylglycylglycine could influence similar pathways, although the stereochemistry of the D-leucine residue would likely result in different binding affinities and downstream effects compared to its L-isomer.
Table 1: Potential Signaling Pathways Influenced by D-Leucylglycylglycine Components
| Component/Related Peptide | Potential Signaling Pathway | Primary Effect |
| L-Leucine | mTOR Pathway | Stimulation of protein synthesis |
| Gly-Leu | mTOR Pathway | Promotion of protein synthesis |
| Glycine | Inflammatory Pathways | Anti-inflammatory effects |
Contribution to Cellular Homeostasis
Cellular homeostasis is maintained through a complex network of processes, including nutrient sensing, metabolic regulation, and stress responses. The transport and metabolism of small peptides are integral to maintaining this balance. While direct evidence for D-Leucylglycylglycine's role in cellular homeostasis is not available, the functions of its constituent amino acids are well-characterized.
L-leucine plays a significant role in metabolic homeostasis, not only as a building block for proteins but also as a signaling molecule in glucose and lipid metabolism. Glycine is involved in the synthesis of glutathione, a key antioxidant, and plays a role in protecting cells from various stresses. nih.gov
The transport of di- and tripeptides across cell membranes is a crucial aspect of cellular nutrition and signaling. The peptide transporter 1 (PepT1) is a primary mechanism for the uptake of small peptides in the intestine and kidneys. The stereoselectivity of these transporters can vary, and while they predominantly transport L-peptides, some D-amino acid-containing peptides can also be substrates. The efficient transport of D-Leucylglycylglycine into cells would be a prerequisite for its direct involvement in intracellular homeostatic mechanisms.
Impact on Protein Turnover and Degradation
Protein turnover, the balance between protein synthesis and degradation, is a fundamental process for cellular maintenance and adaptation. L-leucine is renowned for its ability to stimulate muscle protein synthesis and inhibit protein degradation. nih.gov This anabolic effect is a cornerstone of its role in muscle physiology. Research has shown that even in inflammatory states, which typically blunt the anabolic response to amino acids, glycine can help restore the stimulatory effect of leucine on protein synthesis. nih.gov
The incorporation of D-amino acids into peptides generally confers resistance to proteolysis by endogenous proteases, which are stereospecific for L-amino acids. nih.gov This resistance to degradation means that D-Leucylglycylglycine would likely persist longer in the cellular environment compared to its L-isomer, L-Leucylglycylglycine. This enhanced stability could lead to a more sustained, albeit potentially altered, impact on the machinery of protein turnover.
While direct studies on D-Leucylglycylglycine's effect on protein turnover are lacking, the known effects of L-leucine and the stability of D-peptides suggest a potential for modulating protein synthesis and degradation rates. The precise nature of this impact would depend on its interaction with the cellular components that regulate these processes.
Table 2: Known Effects of Related Molecules on Protein Turnover
| Molecule | Effect on Protein Synthesis | Effect on Protein Degradation |
| L-Leucine | Stimulates | Inhibits |
| Glycine | Can restore leucine-stimulated synthesis | - |
| D-Amino Acid Peptides | Not directly studied for this specific peptide | Generally resistant to degradation |
Metabolism and Degradation Pathways of D Leucylglycylglycine
Enzymatic Hydrolysis and Breakdown Products
The enzymatic breakdown of peptides in biological systems is a highly efficient process, primarily mediated by a class of enzymes known as proteases or peptidases. However, the presence of a D-amino acid, such as D-leucine, in D-Leucylglycylglycine profoundly influences its susceptibility to these enzymes.
Proteases and peptidases exhibit a high degree of stereospecificity, meaning their active sites are configured to recognize and bind to substrates with a specific three-dimensional structure. tufts.edunih.gov The vast majority of naturally occurring proteases are chiral and have evolved to cleave peptide bonds between L-amino acids. tufts.edu Consequently, peptides containing D-amino acids are generally poor substrates for these enzymes and exhibit significant resistance to proteolytic degradation. tufts.edunih.govacs.orglifetein.comnih.govlifetein.comnih.govnih.govnih.govmdpi.comwikipedia.orgoup.com
This resistance is a key characteristic of D-peptides and has been a subject of extensive research. Studies comparing the degradation of L-peptides with their D-enantiomers have consistently shown that D-peptides are cleaved to a much lesser extent. tufts.edu For example, while an L-peptide might be rapidly degraded in the presence of proteases like chymotrypsin, its D-counterpart remains largely intact under the same conditions. tufts.edu The altered geometry of the D-amino acid residue prevents optimal binding within the enzyme's active site, thus hindering the catalytic process. tufts.edunih.gov
The position of the D-amino acid within the peptide chain is also a critical factor in determining its stability. N-terminal D-amino acids, as in D-Leucylglycylglycine, can provide substantial protection against aminopeptidases, which cleave peptides from the N-terminus. lifetein.compnas.org While some studies indicate that minimal degradation of D-peptides can still occur, the rate is significantly slower than for L-peptides. tufts.edu
If enzymatic cleavage were to occur, it would most likely happen at the glycyl-glycine bond, as this bond is flanked by L-amino acids, which are the natural substrates for many peptidases. This would result in the formation of D-Leucine and the dipeptide Glycylglycine (B550881) . Subsequently, glycylglycine would be further hydrolyzed by dipeptidases into two molecules of Glycine (B1666218) .
The free D-Leucine, once liberated, would be subject to the action of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govmdpi.com In this case, D-Leucine would be converted to α-ketoisocaproate. Glycine, being a simple and ubiquitous amino acid, would enter the body's general amino acid pool and participate in various metabolic pathways, including its potential conversion to serine or its role in the synthesis of purines and other essential biomolecules.
The identification of peptide metabolites is typically achieved through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.commass-analytica.comacs.orgnih.govillinois.edu These methods allow for the separation and identification of the parent compound and its breakdown products in biological samples.
Interactive Data Table: Inferred Metabolites of D-Leucylglycylglycine
| Parent Compound | Potential Primary Metabolites | Subsequent Metabolites |
| D-Leucylglycylglycine | D-Leucine, Glycylglycine | α-Ketoisocaproate, Glycine |
Influence of Biological Environment on Stability
The stability of D-Leucylglycylglycine in vivo is significantly influenced by the biological environment it encounters. The primary factor contributing to its stability is the relative absence of enzymes capable of efficiently degrading D-peptides in various tissues and fluids, including blood plasma. nih.govfrontiersin.orgacs.orgphysiology.org
The pH of the surrounding environment can also play a role in the non-enzymatic stability of the peptide, although, as mentioned, D-Leucylglycylglycine's sequence makes it less susceptible to pH-dependent degradation pathways like deamidation. sigmaaldrich.compeptide.partners The stability of peptides can vary in different biological compartments. For instance, stability in blood plasma may differ from that in the supernatant of cell cultures due to variations in the types and concentrations of present enzymes. acs.org
Kinetic Studies of Degradation
Specific kinetic data for the degradation of D-Leucylglycylglycine is not available in the published literature. However, numerous studies on other D-amino acid-containing peptides provide a strong indication of its expected degradation profile. These studies consistently demonstrate that the incorporation of D-amino acids dramatically increases the half-life of peptides. pnas.orgphysiology.orgmdpi.comnih.gov
For instance, a study comparing a standard L-peptide to its D-amino acid analog found that the L-peptide was completely degraded in less than an hour when exposed to Proteinase K, whereas approximately 80% of the D-peptide remained intact after six hours of exposure. nih.gov This substantial increase in stability is a hallmark of D-peptides. It can be confidently inferred that D-Leucylglycylglycine would exhibit very slow degradation kinetics in vivo, with a significantly longer half-life compared to its L-isomer, L-Leucylglycylglycine.
Interactive Data Table: Representative Degradation Kinetics of L- vs. D-Peptides
| Peptide Type | Enzyme Exposure | Time (hours) | Remaining Peptide (%) | Reference |
| L-Peptide | Proteinase K | < 1 | 0 | nih.gov |
| D-Peptide | Proteinase K | 6 | 80 | nih.gov |
| L-Peptide | Human Serum | 24 | < 10 | pnas.org |
| D-Peptide (N-terminal substitution) | Human Serum | 96 | > 90 | pnas.org |
Implications for In Vivo Stability and Bioavailability
The pronounced resistance of D-Leucylglycylglycine to enzymatic degradation has significant and favorable implications for its in vivo stability and bioavailability. The high stability directly translates to a longer circulating half-life in the body, as the peptide is not rapidly cleared by proteases in the blood and tissues. tufts.edunih.govacs.orglifetein.comnih.govnih.govnih.govnih.gov
This increased persistence in the body is a major advantage for therapeutic peptides, as it can lead to a more sustained biological effect. lifetein.comnih.govnih.govmdpi.com Furthermore, improved stability can enhance bioavailability, particularly for administration routes where enzymatic degradation is a major obstacle, such as oral delivery. nih.govnih.gov The ability to resist breakdown in the gastrointestinal tract and during first-pass metabolism in the liver is a critical attribute for orally active peptides.
Analytical Techniques and Methodologies for D Leucylglycylglycine Research
Advanced Chromatographic Separations
Chromatography is a fundamental technique for the separation and purification of D-Leucylglycylglycine. The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for high throughput, resolution, or chiral separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of peptides like D-Leucylglycylglycine. nih.gov It is a versatile technique used for the identification and quantification of N-terminally fatty acylated peptides. nih.gov For instance, a mild acid hydrolysis followed by HPLC analysis can be used to identify the N-terminal structure of fatty acyl-Gly-peptides. nih.gov
A typical HPLC method for the analysis of related compounds, such as glycine (B1666218) and its impurities, utilizes a C18 column. google.com The mobile phase often consists of a gradient of aqueous and organic solvents. For example, a method for detecting glycine and its impurities uses a first mobile phase of 80-99% acetonitrile (B52724) and 1-20% water, and a second mobile phase of a potassium dihydrogen phosphate (B84403) solution (5-30mmol/L) and 1-10% methanol (B129727). google.com The column temperature is typically maintained between 20-50°C. google.com
For the analysis of phenylglycine, an HPLC method was established using a mobile phase of methanol and monosodium phosphate (20 mmol/L) in a 1:9 ratio, with a flow rate of 1 mL/min and UV detection at 260 nm. researchgate.net In the analysis of fatty acyl-glycine, direct reversed-phase HPLC allows for the detection at a 20 nmol level. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of HPLC, has been successfully used for the direct determination of glycine in complex matrices. nih.gov One such method employed a SeQuant ZIC-HILIC column with an isocratic mobile phase of 20 mM ammonium (B1175870) formate (B1220265) and acetonitrile (30:70, v/v) at a flow rate of 0.8 mL/min, with UV detection at 210 nm. nih.gov
Table 1: Exemplary HPLC Methods for Related Glycine-Containing Compounds
| Analyte | Column | Mobile Phase | Detection | Key Finding |
| Glycine and impurities | C18 | Gradient of acetonitrile/water and potassium dihydrogen phosphate/methanol google.com | Not Specified | Effective separation of glycine and its impurities like hydantoin (B18101) and diglycylglycine. google.com |
| Phenylglycine | Not Specified | Methanol:Monosodium Phosphate (20 mmol/L) (1:9) researchgate.net | UV at 260 nm researchgate.net | Linear standard curve over the range of 25-400 mg/L. researchgate.net |
| Fatty acyl-glycine | Reversed-phase | Not Specified | Not Specified | Detectable at a 20 nmol level. nih.gov |
| Glycine | SeQuant ZIC-HILIC | 20 mM Ammonium Formate:Acetonitrile (30:70, v/v) nih.gov | UV at 210 nm nih.gov | Linear calibration curve within 1.2-3.6 mg/mL. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and faster analysis times. These improvements are attributed to the use of smaller stationary phase particles (typically sub-2 µm). UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for the highly sensitive and specific quantitative analysis of acylglycines in biological matrices like urine. researchgate.netnih.gov This technique has proven clinical utility in diagnosing various inherited metabolic disorders. researchgate.netnih.gov The enhanced speed of UPLC is particularly beneficial for high-throughput screening applications.
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is critical for synthetic peptides like D-Leucylglycylglycine, as the presence of the corresponding L-isomer can impact its biological activity and safety. nih.gov Chiral chromatography is the most widely used method for assessing enantiomeric purity and for the separation of enantiomers. chiralpedia.com High-performance liquid chromatography (HPLC) is the most common platform for chiral separations. chiralpedia.com
Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their versatility. chiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. chiralpedia.com
A direct chiral HPLC-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method can be used for the rapid and accurate determination of amino acid chiral purity in a peptide. nih.gov This approach often involves hydrolyzing the peptide in a deuterated acid to account for any racemization during sample preparation, followed by direct analysis of the amino acids without derivatization. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of D-Leucylglycylglycine. It is often coupled with a chromatographic separation technique to enhance specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely available technique for the detection and quantification of peptides and their metabolites. nih.gov This method offers high sensitivity and specificity, making it suitable for analyzing complex biological samples. mdpi.com For instance, an LC-MS/MS assay was developed for the quantification of the dipeptide Gly-Gln in rat brain, which involved derivatization with Marfey's reagent. nih.gov The method demonstrated good linearity and precision. nih.gov
In a typical LC-MS/MS workflow for peptide quantification, the peptide is first separated by liquid chromatography and then introduced into the mass spectrometer. nih.gov The peptide is ionized, often by electrospray ionization (ESI), and the precursor ion corresponding to the peptide's mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity. nih.gov An LC-MS/MS method for glycine quantification in brain microdialysates and cerebrospinal fluid samples was established with a total running time of 5 minutes and a limit of quantitation of 100 nM. nih.gov
Table 2: LC-MS/MS Method Parameters for Related Analytes
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ions (m/z) | Linearity Range |
| Gly-Gln | Marfey's reagent nih.gov | 456.2 nih.gov | 366.2, 237.2, 147.0 nih.gov | 1 to 500 pmol nih.gov |
| Glycine | None nih.gov | Not Specified | Not Specified | 100 nM to 100 µM nih.gov |
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the advantages of a quadrupole mass analyzer and a time-of-flight mass analyzer. nih.gov This combination provides high mass accuracy, high resolution, and the ability to perform both MS and MS/MS experiments. nih.govresearchgate.net Q-TOF MS is particularly useful for untargeted metabolomics and the identification of unknown compounds. nih.gov
In a Q-TOF instrument, the first quadrupole can act as a mass filter to select a specific precursor ion, which is then fragmented in a collision cell. nih.govresearchgate.net The resulting fragment ions travel through the time-of-flight tube, where they are separated based on their mass-to-charge ratio. nih.gov The high resolution of the TOF analyzer allows for the accurate determination of the elemental composition of the ions. The coupling of liquid chromatography with Q-TOF-MS (LC-Q-TOF-MS) is a powerful tool for characterizing metabolites in complex biological samples. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics and structure of proteins and peptides in solution. nih.govacs.org The fundamental principle of HDX-MS lies in monitoring the exchange of labile amide protons on the peptide backbone with deuterium (B1214612) atoms from a deuterated solvent (D₂O). youtube.com The rate of this exchange is highly dependent on the local environment of the amide proton; protons involved in stable hydrogen bonds, such as those in secondary structures, or those shielded from the solvent will exchange more slowly than those that are readily solvent-accessible. ua.edu
The general workflow of an HDX-MS experiment involves several key steps:
Deuterium Labeling: The peptide, in its native state, is introduced into a D₂O-based buffer for a specific period, during which the exchange reaction occurs. youtube.com
Quenching: The exchange reaction is rapidly quenched by lowering the pH and temperature. These conditions significantly slow down the back-exchange of deuterium to hydrogen. youtube.com
Proteolysis (for larger proteins): For larger proteins, online digestion using an acidic protease like pepsin is performed to generate smaller peptide fragments. youtube.comua.edu This step is less critical for a small tripeptide like D-leucylglycylglycine.
LC-MS Analysis: The deuterated peptide or its fragments are separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation. ua.eduthermofisher.com
By analyzing the deuterium uptake over various time points, researchers can construct a detailed map of the peptide's solvent accessibility and structural dynamics. nih.gov For D-leucylglycylglycine, HDX-MS can provide information on its solution conformation and how it might change upon interaction with other molecules. rapidnovor.comnih.gov Differences in deuterium uptake between a free and a ligand-bound state can reveal binding interfaces and allosteric effects. rapidnovor.com
Below is a hypothetical data table illustrating the kind of data obtained from an HDX-MS experiment on a tripeptide.
| Peptide Segment | Labeling Time (s) | Deuterium Uptake (Da) | Relative Deuterium Uptake (%) |
|---|---|---|---|
| D-Leu-Gly-Gly | 10 | 0.8 | 40 |
| D-Leu-Gly-Gly | 60 | 1.5 | 75 |
| D-Leu-Gly-Gly | 300 | 1.9 | 95 |
| D-Leu-Gly-Gly | 900 | 2.0 | 100 |
Electrophoretic Methods for Separation and Analysis
Electrophoresis is a fundamental technique for the separation of macromolecules like proteins and nucleic acids based on their size, charge, and conformation. mcgill.ca For the analysis of small peptides such as D-leucylglycylglycine, standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) systems can be suboptimal. However, modified electrophoretic systems have been developed to achieve high-resolution separation of low molecular weight peptides. nih.govnih.gov
One of the most effective methods for separating small peptides is Tricine-SDS-PAGE. thermofisher.com This system modifies the standard Laemmli SDS-PAGE by replacing glycine with tricine (B1662993) in the running buffer. This substitution results in more efficient stacking and destacking of small peptides, leading to sharper bands and improved resolution in the low molecular weight range (below 10 kDa). thermofisher.com The separation is primarily based on molecular weight, as the SDS imparts a uniform negative charge to the peptides. mcgill.ca
Other factors that can be optimized for small peptide separation include the percentage of acrylamide (B121943) in the gel, the cross-linker concentration, and the pH of the buffer systems. nih.gov After separation, peptides can be visualized using various staining methods, such as Coomassie blue or silver staining. researchgate.net
The following table provides a hypothetical comparison of the electrophoretic mobility of several small peptides in a Tricine-SDS-PAGE system.
| Peptide | Molecular Weight (Da) | Relative Mobility |
|---|---|---|
| Dipeptide | ~150-250 | High |
| D-Leucylglycylglycine | ~245 | Moderate-High |
| Pentapeptide | ~400-500 | Moderate |
| Decapeptide | ~1000 | Low |
Calorimetric Techniques for Thermodynamic Studies
Calorimetric techniques directly measure the heat changes associated with physical or chemical processes, providing fundamental thermodynamic data. ua.eduacs.org These methods are invaluable for studying the stability and interactions of biomolecules. nih.gov
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgyoutube.com DSC is widely used to study the thermal stability and phase transitions of materials, including peptides and proteins. nih.govtainstruments.com
When a sample undergoes a thermal transition, such as melting or a conformational change, it is accompanied by an absorption or release of heat. This is detected by the DSC instrument as a peak in the heat flow curve. linseis.com For a small peptide like D-leucylglycylglycine, DSC can be used to determine its melting temperature (Tm) and the enthalpy of fusion (ΔHfus) in the solid state. These parameters provide insights into the stability of the peptide's crystal lattice. Some peptides may decompose before melting, which can also be detected by DSC. rsc.org
In studies of peptide-membrane interactions, DSC can be used to monitor how a peptide affects the phase transitions of lipid bilayers, providing information about the mode of interaction. nih.govnih.gov
A hypothetical DSC data table for a tripeptide is shown below.
| Parameter | Value |
|---|---|
| Onset of Melting (°C) | 245.2 |
| Peak Melting Temperature (Tm) (°C) | 249.5 |
| Enthalpy of Fusion (ΔHfus) (J/g) | 350 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used for the quantitative thermodynamic characterization of biomolecular interactions. It directly measures the heat change that occurs when two molecules, such as the tripeptide D-Leucylglycylglycine and a potential binding partner, interact. This label-free and in-solution method provides a comprehensive understanding of the binding thermodynamics in a single experiment. nih.govwur.nlyoutube.com
The principle of ITC involves titrating a solution of one molecule (the ligand, which could be D-Leucylglycylglycine) into a sample cell containing a solution of the other molecule (the macromolecule, such as a receptor or enzyme) under constant temperature and pressure. youtube.comnih.gov The instrument consists of a reference cell and a sample cell. youtube.com As the ligand is injected into the sample cell, binding to the macromolecule results in either the release (exothermic) or absorption (endothermic) of heat. youtube.com The ITC instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat of interaction. youtube.comtainstruments.com
A typical ITC experiment generates a binding isotherm by plotting the heat change per injection against the molar ratio of the ligand to the macromolecule. youtube.com Analysis of this binding curve provides several key thermodynamic parameters:
Binding Affinity (K_a) and Dissociation Constant (K_d): These values quantify the strength of the interaction. A high binding affinity (large K_a and small K_d) indicates a strong interaction. nih.gov
Enthalpy Change (ΔH): This is the heat released or absorbed per mole of ligand bound and is measured directly from the isotherm. nih.gov It provides insight into the changes in bonding forces, such as hydrogen bonds and van der Waals interactions, upon binding. nih.gov
Stoichiometry (n): This parameter reveals the molar ratio of the ligand to the macromolecule in the resulting complex. nih.gov
Gibbs Free Energy Change (ΔG) and Entropy Change (ΔS): These values can be calculated from the binding affinity and enthalpy change. ΔG indicates the spontaneity of the binding process, while ΔS reflects the change in the system's disorder, including contributions from conformational changes and the release of water molecules from the binding interface. nih.gov
While specific ITC studies on D-Leucylglycylglycine are not available in the published literature, the technique is highly applicable for characterizing its interactions with potential biological targets. For instance, ITC could be employed to study the binding of D-Leucylglycylglycine to specific receptors or enzymes, which is crucial for understanding its mechanism of action. The thermodynamic data obtained would be invaluable for structure-activity relationship (SAR) studies and in the rational design of analogues with improved binding properties. tainstruments.com
Illustrative Research Findings
To demonstrate the type of data generated from an ITC experiment, the following is a hypothetical data table for the binding of D-Leucylglycylglycine to a putative receptor protein.
Disclaimer: The following data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: Hypothetical Thermodynamic Parameters for the Interaction of D-Leucylglycylglycine with a Target Receptor at 25°C
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (K_a) | 2.5 x 10⁵ | M⁻¹ |
| Dissociation Constant (K_d) | 4.0 | µM |
| Enthalpy Change (ΔH) | -15.2 | kcal/mol |
| Entropy Change (ΔS) | -18.5 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -7.5 | kcal/mol |
Computational Studies and Theoretical Modeling of D Leucylglycylglycine
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). neurosnap.aimdpi.com This method is crucial for understanding the potential interactions of D-Leucylglycylglycine with various protein targets. The process involves sampling numerous possible conformations of the peptide within the binding site of a protein and scoring these poses based on factors like energetic favorability and surface complementarity. neurosnap.ai
Successful docking can reveal key insights into the peptide-protein complex, including:
Binding Affinity: Predicting the strength of the interaction.
Binding Mode: Determining the specific orientation and conformation of the peptide in the receptor's active site. nih.gov
Key Residues: Identifying the specific amino acids in the protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the peptide. neurosnap.ai
For a peptide like D-Leucylglycylglycine, docking studies could elucidate its potential to inhibit an enzyme or modulate a receptor's function. The results, often presented as docking scores, guide the selection of promising peptide-protein pairs for further experimental validation. frontiersin.org Computational tools like AutoDock are popularly used for these types of "blind docking" studies, where the binding site is not known in advance. nih.gov
Table 1: Illustrative Data from a Peptide-Protein Docking Simulation
| Parameter | Description | Example Value |
|---|---|---|
| Target Protein | The protein receptor being studied. | Human Angiotensin-Converting Enzyme (ACE) mdpi.com |
| Ligand | The small molecule or peptide being docked. | D-Leucylglycylglycine |
| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). A lower score typically indicates a more favorable interaction. | -7.5 kcal/mol |
| Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | HIS353, ALA354, GLU384 |
| Hydrogen Bonds | Number of predicted hydrogen bonds between the ligand and protein. | 3 |
Note: The data in this table is hypothetical and serves as an example of typical results from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.org For peptides, QSAR studies describe the variation in amino acid sequences using physicochemical properties, known as descriptors, to predict their activity. nih.gov
The process involves several steps:
Data Collection: A dataset of peptides with known biological activities (e.g., antioxidant, antimicrobial, or enzyme inhibitory) is compiled. rsc.orgnih.gov
Descriptor Calculation: Numerical descriptors are calculated for each peptide. For peptides, these can include properties of the constituent amino acids (like hydrophobicity, size, and charge) or properties of the entire peptide. acs.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation. nih.gov
A QSAR study could be used to predict the potential bioactivity of D-Leucylglycylglycine or to design analogues with enhanced potency. By analyzing the structural requirements for a specific activity, QSAR provides valuable guidance for peptide-based drug discovery. acs.org
Table 2: Example of a QSAR Model for Peptide Activity
| Component | Description |
|---|---|
| Dependent Variable | The biological activity being modeled (e.g., log(1/IC₅₀)). |
| Independent Variables | Calculated molecular descriptors (e.g., z1, z2, z3 scales representing hydrophobicity, steric properties, and electronic properties). nih.gov |
| Model Equation | Activity = c₀ + c₁z1 + c₂z2 + c₃*z3 |
| Statistical Metrics | R² (Coefficient of Determination), Q² (Cross-validated R²). Values closer to 1 indicate a more predictive model. nih.gov |
Note: This table provides a generalized structure for a QSAR model.
In Silico Prediction of Biological Activity
Beyond targeted QSAR models, broader computational tools can predict a wide spectrum of potential biological activities for a given chemical structure. mdpi.com One such well-known tool is PASS (Prediction of Activity Spectra for Substances). youtube.comresearchgate.net
PASS analysis works by comparing the structure of a query compound, like D-Leucylglycylglycine, against a large database of known biologically active substances. youtube.com Based on structural fragments and their relationships to known activities, the program generates a list of probable biological effects, each with an estimated probability of being active (Pa) and inactive (Pi). youtube.com
For D-Leucylglycylglycine, a PASS prediction could suggest a range of potential pharmacological effects, mechanisms of action, or even toxicities. This information is highly valuable in the early stages of research for identifying potential therapeutic applications and prioritizing experimental testing. researchgate.net These in silico approaches help to significantly accelerate the discovery of bioactive peptides from various sources. mdpi.comnih.gov
Table 3: Hypothetical PASS Prediction Results for D-Leucylglycylglycine
| Predicted Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Antihypertensive | 0.650 | 0.015 | Likely to possess antihypertensive properties. |
| Dipeptidyl Peptidase IV Inhibitor | 0.580 | 0.032 | May act as a DPP-IV inhibitor. |
| Nootropic | 0.450 | 0.098 | Possible cognitive-enhancing effects. |
Note: This table is a fictional representation of PASS output to illustrate the concept.
Machine Learning Approaches in Peptide Research
Machine learning (ML) and artificial intelligence (AI) have revolutionized peptide research, enabling the rapid discovery and design of novel peptides with desired functions. nih.govoup.com These advanced computational methods can learn complex patterns from large datasets of peptide sequences and their associated properties. uwaterloo.ca
Key applications of ML in peptide research include:
Novel Peptide Discovery: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new peptide sequences that are predicted to have high activity. oup.comresearchgate.net
Function Prediction: Classification models can predict the function of a peptide, such as whether it is antimicrobial, anticancer, or antiviral. uwaterloo.camdpi.com
Optimization: ML algorithms can guide the modification of existing peptides to enhance their potency, stability, or bioavailability. nih.gov
For a tripeptide like D-Leucylglycylglycine, ML models could be used to predict its functional class or to suggest modifications to the Leucine (B10760876) or Glycine (B1666218) residues that might improve a specific biological activity. The integration of ML significantly accelerates the design-build-test-learn cycle in peptide engineering. researchgate.net
Table 4: Applications of Machine Learning in Peptide Science
| Application Area | Machine Learning Technique | Objective |
|---|---|---|
| Bioactive Peptide Identification | Support Vector Machine (SVM), Random Forest (RF), XGBoost | Classify peptides as active or inactive for a specific function (e.g., antihypertensive). mdpi.com |
| Functional Type Prediction | Deep Learning, Fine-tuned Protein Models | Predict the specific functional type of a peptide (e.g., different classes of anticancer peptides). uwaterloo.ca |
| Novel Peptide Generation | Generative Adversarial Networks (GANs) | Design new peptide sequences with optimized properties. oup.com |
| Structure Prediction | AlphaFold-Multimer | Predict the 3D structure of peptide-protein complexes with high accuracy. frontiersin.org |
Computational Enzymology and Reaction Pathway Elucidation
Computational enzymology uses theoretical methods to study the mechanisms of enzyme-catalyzed reactions at an atomic level. biochemistry.org These approaches can be used to understand the biosynthetic pathway of a peptide like D-Leucylglycylglycine or the mechanism by which it might be degraded.
This field combines methods like quantum mechanics (QM) and molecular dynamics (MD) simulations to:
Elucidate Reaction Mechanisms: Model the step-by-step process of bond breaking and formation during an enzymatic reaction.
Identify Key Catalytic Residues: Determine which amino acids in the enzyme's active site are essential for catalysis. nih.gov
Analyze Enzyme Dynamics: Understand how the flexibility and conformational changes of an enzyme contribute to its function. biochemistry.org
For D-Leucylglycylglycine, computational enzymology could be applied to study the non-ribosomal peptide synthetases (NRPSs) or other enzymes potentially involved in its creation or breakdown. nih.gov For instance, simulations could reveal how substrate-protein interactions within an enzyme complex guide the formation of the peptide bonds. This knowledge is fundamental for pathway engineering and the biotechnological production of such peptides. nih.govacs.org
Future Research Directions and Applications of D Leucylglycylglycine
Development of D-Leucylglycylglycine-Based Therapeutics
The incorporation of D-amino acids into peptides is a well-recognized strategy for enhancing their therapeutic potential. Peptides composed of the naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their efficacy and duration of action. D-peptides, including hypothetically D-Leucylglycylglycine, are significantly more resistant to this enzymatic breakdown. This increased stability could lead to a longer half-life in the body, potentially allowing for less frequent administration and improved therapeutic outcomes.
Future research could focus on exploring D-Leucylglycylglycine as a backbone for novel therapeutic agents. Its simple structure could be modified to target specific biological molecules, such as receptors or enzymes, implicated in disease. The enhanced stability of a D-Leucylglycylglycine-based drug could be particularly advantageous for chronic conditions requiring sustained therapeutic effect.
Application in Biomaterial Science
The field of biomaterial science is increasingly looking towards peptides for the creation of novel materials for tissue engineering, drug delivery, and other biomedical applications. Self-assembling peptides, which can form hydrogels and other nanostructures, are of particular interest. While specific studies on D-Leucylglycylglycine in this area are not prominent, the principles governing D-peptide self-assembly suggest a fertile ground for investigation.
Hydrogels formed from D-peptides exhibit greater resistance to degradation by host enzymes, making them more suitable for long-term implantation in the body. Future research could investigate the self-assembly properties of D-Leucylglycylglycine and its derivatives. The creation of stable, biocompatible hydrogels from this tripeptide could open up possibilities for its use as a scaffold for tissue regeneration, promoting cell growth and differentiation, or as a vehicle for the controlled release of therapeutic agents.
Role in Understanding Chirality in Biological Systems
The near-universal presence of L-amino acids in terrestrial life, known as homochirality, is a fundamental and fascinating aspect of biology. The study of D-amino acids and DAACPs like D-Leucylglycylglycine provides a unique lens through which to explore the significance of this chirality. While most biological systems are optimized for L-amino acids, the presence and function of D-amino acids in some organisms, particularly bacteria and marine invertebrates, highlight the nuanced role of stereochemistry in biological recognition and function. nih.gov
Future research on D-Leucylglycylglycine could involve studying its interactions with biological systems, such as its uptake by cells or its effect on enzymatic processes. Comparing these interactions with those of its L-enantiomer, L-Leucylglycylglycine, could provide valuable insights into the stereoselectivity of biological processes. Such studies could help to elucidate why life evolved to favor L-amino acids and how D-amino acids can be used to modulate biological systems in predictable ways.
Advanced Methodologies for In Situ and In Vivo Studies
The development of advanced analytical techniques is crucial for understanding the behavior of molecules within complex biological environments. Future research on D-Leucylglycylglycine will necessitate the application and refinement of methods for its detection and quantification in situ (in its original place) and in vivo (in a living organism).
Techniques such as advanced mass spectrometry and specialized chromatography methods are essential for distinguishing between D- and L-enantiomers and for tracking the fate of D-Leucylglycylglycine within a biological system. nih.gov Furthermore, the development of specific molecular probes or imaging agents for D-Leucylglycylglycine could enable its visualization in real-time within cells and tissues, providing a deeper understanding of its distribution, metabolism, and mechanism of action.
Systems Biology Approaches to D-Leucylglycylglycine Function
Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Applying a systems biology approach to the study of D-Leucylglycylglycine would involve integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics, to build a comprehensive picture of its effects on a cell or organism. nih.gov
Future research could involve treating cells or model organisms with D-Leucylglycylglycine and then analyzing the global changes in gene expression, protein levels, and metabolite profiles. wur.nlyoutube.comyoutube.com This approach could uncover novel biological pathways and networks that are affected by this D-tripeptide, potentially revealing unexpected functions and therapeutic targets. By understanding the system-wide response to D-Leucylglycylglycine, researchers can better predict its effects and design more effective applications.
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing D-Leucylglycylglycine in academic settings?
Methodological Answer:
- Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods, with purity verified via HPLC (≥95%) and mass spectrometry.
- Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., H and C spectra) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.
- Ensure detailed documentation of reaction conditions (temperature, solvents, catalysts) and purification steps (e.g., column chromatography) to enable replication .
Q. How does D-Leucylglycylglycine’s stereochemical configuration influence its biological activity in preclinical studies?
Methodological Answer:
- Use enantiomerically pure samples for comparative assays (e.g., L vs. D isomers) to isolate stereospecific effects.
- Employ cell-based models (e.g., neuronal or immune cells) to assess activity differences via dose-response curves, IC values, or receptor binding assays.
- Validate findings with molecular docking simulations to correlate stereochemistry with target interactions .
Q. What are the best practices for ensuring reproducibility in studies involving D-Leucylglycylglycine?
Methodological Answer:
- Pre-register experimental protocols (e.g., on Open Science Framework) to standardize variables like solvent purity, temperature, and storage conditions.
- Include internal controls (e.g., commercially available reference compounds) and report batch-to-batch variability in synthesis.
- Share raw data and analytical parameters (e.g., NMR acquisition settings) in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on D-Leucylglycylglycine’s pharmacokinetic properties?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., assay sensitivity, animal models).
- Replicate conflicting studies under standardized conditions, adjusting one variable at a time (e.g., administration route, dosage form).
- Use advanced statistical models (e.g., mixed-effects regression) to account for inter-study heterogeneity .
Q. What methodological frameworks are recommended for designing hypothesis-driven studies on D-Leucylglycylglycine’s neuroprotective mechanisms?
Methodological Answer:
- Apply the PICO framework (Population: specific cell/animal models; Intervention: dose/route; Comparison: controls/alternative compounds; Outcome: biomarkers like BDNF or oxidative stress markers).
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
Q. How can researchers validate novel analytical methods for quantifying D-Leucylglycylglycine in complex biological matrices?
Methodological Answer:
- Follow ICH Q2(R1) guidelines for method validation:
Q. What strategies are effective for integrating D-Leucylglycylglycine into cross-disciplinary research (e.g., immunology + neuroscience)?
Methodological Answer:
- Design experiments leveraging shared endpoints (e.g., cytokine profiling in neuroinflammation models).
- Use systems biology tools (e.g., pathway enrichment analysis) to identify overlapping molecular targets.
- Collaborate with domain experts to ensure methodological rigor in both fields .
Data Analysis & Interpretation
Q. How should researchers address missing or outlier data in D-Leucylglycylglycine dose-response studies?
Methodological Answer:
- Predefine exclusion criteria (e.g., technical errors confirmed via re-testing).
- Apply robust statistical methods:
- Multiple imputation for missing data.
- Grubbs’ test for outlier detection (α = 0.05).
Ethical & Methodological Compliance
Q. What ethical considerations are critical when designing human trials involving D-Leucylglycylglycine derivatives?
Methodological Answer:
- Obtain IRB approval and ensure informed consent protocols address compound novelty (e.g., unknown long-term effects).
- Implement Data Safety Monitoring Boards (DSMBs) for interim analysis of adverse events.
- Adhere to FAIR data principles for transparency .
Literature & Hypothesis Development
Q. How can researchers systematically critique existing literature on D-Leucylglycylglycine to identify gaps?
Methodological Answer:
- Use tools like PRISMA for structured literature reviews, categorizing studies by:
- Methodological quality (e.g., randomization, blinding).
- Theoretical frameworks (e.g., oxidative stress vs. receptor-mediated mechanisms).
- Apply SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to prioritize understudied areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
